
3-Chloropyridazine
Overview
Description
3-Chloropyridazine (CAS 1120-95-2) is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a chlorine atom at the 3-position. Its synthesis typically involves the reaction of 3-hydroxypyridazine with phosphorus oxychloride (POCl₃), yielding the target compound in moderate to high efficiency (total yield: 54.1%) . Structurally, the chlorine atom at the 3-position creates an electron-deficient aromatic system, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyridazine can be synthesized through several methods. One common approach involves the chlorination of pyridazine. This process typically uses chlorine gas or chlorinating agents such as phosphorus pentachloride (PCl₅) under controlled conditions to achieve the substitution at the third position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, forming various substituted pyridazines.
Reduction: The compound can be reduced to form 3-aminopyridazine using reducing agents like lithium aluminum hydride (LiAlH₄).
Electrophilic Substitution: Under certain conditions, electrophiles can attack the pyridazine ring, leading to further substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Electrophilic Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridazines with various functional groups.
Reduction: 3-Aminopyridazine.
Electrophilic Substitution: Various electrophile-substituted pyridazines.
Scientific Research Applications
Pharmaceutical Applications
3-Chloropyridazine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are involved in the development of drugs targeting various medical conditions, including:
- Neurological Disorders : Compounds derived from this compound have been synthesized to treat conditions such as epilepsy and depression.
- Antibiotics : It is utilized in the production of antibiotics like ciprofloxacin and levofloxacin, which are essential for treating bacterial infections.
- Cancer Therapies : The compound plays a role in synthesizing anticancer agents that inhibit specific kinases involved in tumor growth.
Case Study: Antitumor Activity
Recent research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines. For example, a study reported that certain derivatives inhibited the activity of the PI3Kα kinase with IC values ranging from 1.08 to 2.69 μM, showcasing their potential as anticancer agents .
Agrochemical Applications
In agriculture, this compound is used extensively as an intermediate in the formulation of pesticides and herbicides. Its unique chemical properties enhance the efficacy of crop protection products.
Case Study: Pesticide Development
A notable application involves the synthesis of herbicides that target specific weed species while minimizing harm to crops. Research has shown that formulations incorporating this compound demonstrate improved selectivity and effectiveness compared to traditional herbicides .
Material Science Applications
The versatility of this compound extends to materials science, where it is employed in developing advanced materials for electronics and nanotechnology.
- Electronic Components : The compound is used in producing specialty coatings and components that require specific electrical properties.
- Nanotechnology : Its derivatives are being explored for use in creating nanomaterials with unique optical and electronic characteristics.
Case Study: Advanced Coatings
Research has indicated that coatings developed using this compound derivatives exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Summary Table of Applications
Application Area | Specific Uses | Notable Compounds/Products |
---|---|---|
Pharmaceuticals | Anticancer agents, antibiotics | Ciprofloxacin, Levofloxacin |
Agrochemicals | Pesticides, herbicides | Selective herbicides |
Material Science | Electronic coatings, nanomaterials | Specialty coatings |
Toxicological Profile
While exploring the applications of this compound, it is essential to consider its toxicological aspects:
Mechanism of Action
Comparison with Similar Compounds
Reactivity and Bond Dissociation Energies (BDEs)
The C–Cl bond reactivity in chloro-heterocycles is influenced by BDEs and electronic effects. Computational studies reveal:
The lower BDE of this compound (vs. 4-chloropyridazine) stems from the α-nitrogen effect, where proximity to nitrogen weakens the C–Cl bond, enhancing substitution reactivity .
Functionalization Efficiency :
Reaction Type | This compound Yield | Comparable Compound (Yield) |
---|---|---|
Hydrazine substitution | 85% (to pyridazinone) | 2-Chloropyridine (70–80%) |
Amine condensation | 60–75% | 4-Chloropyrimidine (50–65%) |
This compound exhibits superior yields in hydrazine-based cyclization reactions compared to other chloro-heterocycles, attributed to its favorable electronic profile .
Structural and Crystallographic Features
The planar pyridazine ring in this compound derivatives facilitates stable crystal packing via weak hydrogen bonds, unlike 2-chloropyridine, which relies on π-π interactions .
Biological Activity
3-Chloropyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyridazine ring with a chlorine substituent at the third position. The compound can be synthesized through various methods, including halogenation and cyclization reactions involving pyridazine precursors. The synthesis often involves the reaction of chlorinated pyridine derivatives with hydrazine or other nitrogenous nucleophiles.
Biological Activity
The biological activity of this compound has been extensively studied, revealing its potential in several therapeutic areas:
- Antiviral Properties : Research has indicated that derivatives of this compound exhibit significant antiviral activity. For instance, a study demonstrated that certain 3-chloropyridine moieties acted as effective inhibitors against SARS-CoV M pro, with IC50 values around 60 nM, suggesting their potential as antiviral agents in the treatment of coronavirus infections .
- Antimicrobial Activity : Preliminary tests have shown that some derivatives possess moderate to weak antibacterial activity against strains such as Bacillus cereus and Escherichia coli. Notably, compounds with specific substituents exhibited zones of inhibition ranging from 11 to 17 mm at concentrations of 125 µg/mL .
- Anticancer Activity : The incorporation of this compound into various chemical frameworks has led to compounds with promising anticancer properties. Studies have identified several derivatives that demonstrate cytotoxic effects against cancer cell lines, indicating their potential for development into anticancer therapies .
Table 1: Summary of Biological Activities of this compound Derivatives
Activity Type | Tested Compounds | Target Organism/Cell Line | IC50/MIC (µg/mL) | Remarks |
---|---|---|---|---|
Antiviral | Various derivatives | SARS-CoV M pro | ~60 | Effective inhibitor |
Antibacterial | Selected derivatives | Bacillus cereus | 125 | Moderate activity |
Anticancer | Several derivatives | Various cancer cell lines | Varies | Cytotoxic effects observed |
Case Studies
- SARS-CoV Inhibition : A detailed study utilized molecular docking to explore the binding interactions between this compound derivatives and the active site of SARS-CoV M pro. The results indicated that these compounds could effectively inhibit viral replication by binding to critical sites on the enzyme .
- Antimicrobial Screening : In a pharmacological screening for antibacterial activity, several this compound derivatives were evaluated against common bacterial strains. The study found that while some compounds were inactive, others displayed promising antibacterial properties, particularly those with thioacetyl groups which enhanced their efficacy compared to oxyacetyl counterparts .
- Antiviral Activity Against Hepatitis A Virus (HAV) : A series of new pyridazine derivatives were synthesized and tested for their antiviral effects against HAV. One compound showed significant virucidal activity and mild inhibitory effects on viral replication, highlighting the therapeutic potential of pyridazine-based frameworks in treating viral infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Chloropyridazine, and how can purity be optimized?
- Methodology : this compound is often synthesized via condensation reactions. For example, 3,6-dichloropyridazine can react with sodium salts (e.g., benzyl cyanide) under reflux conditions, followed by hydrolysis and coupling with alkyl halides . To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm structure via -NMR (δ 8.5–9.0 ppm for pyridazine protons) and mass spectrometry. Ensure anhydrous conditions to minimize byproducts like hydrolyzed derivatives.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves molecular conformation (e.g., planar pyridazine rings, chair conformation of piperazine in derivatives) and intermolecular interactions (e.g., C–H···N hydrogen bonds, as in ).
- NMR spectroscopy : -NMR identifies chlorine’s deshielding effect (C-Cl peaks at ~125–135 ppm).
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Cl).
Advanced Research Questions
Q. How do computational methods explain the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology : Frontier Molecular Orbital (FMO) analysis reveals that LUMO+1 (not LUMO) in this compound localizes on the C-Cl carbon, making it reactive toward nucleophiles . For example, bromide substitution at the 3-position has a lower activation energy () compared to the 4-position due to LUMO+1 orientation. Use density functional theory (DFT) with B3LYP/6-31G(d) to model transition states and validate with experimental kinetic data.
Q. What structural and electronic factors influence the bond dissociation energy (BDE) of C-Cl in this compound?
- Key Findings :
- The C-Cl BDE for this compound is 93–95 kcal/mol (B3LYP), lower than 4-Chloropyridazine due to α-nitrogen effects .
- Computational vs Experimental Discrepancies: B3LYP underestimates BDE by 7–9 kcal/mol compared to G3B3 methods. Resolve contradictions by benchmarking against experimental substituent reactivity (e.g., Suzuki cross-coupling yields) .
Q. How can crystallographic data resolve ambiguities in the conformational analysis of this compound derivatives?
- Methodology : X-ray diffraction reveals:
- Planarity of pyridazine rings (max deviation: 0.006 Å) and dihedral angles (e.g., 13.91° between pyridazine and pyridine in derivatives) .
- Chair conformation of piperazine moieties (puckering parameters: ). Use SHELXL for refinement and Mercury software for visualizing intermolecular interactions (e.g., hydrogen bonds) .
Q. What strategies mitigate contradictions between theoretical and experimental reactivity data for this compound?
- Approach :
- Multi-method validation : Compare DFT (B3LYP, M06-2X) with higher-level methods (e.g., CCSD(T)) for activation energies.
- Experimental cross-checks : Perform kinetic isotope effect (KIE) studies or substituent-directed metalation (SDM) to verify computational regioselectivity predictions .
Q. Methodological Guidance
Q. How to design experiments for synthesizing novel this compound derivatives with targeted bioactivity?
- Protocol :
Scaffold modification : Introduce substituents (e.g., piperazine, pyridine) via Buchwald-Hartwig coupling .
Bioactivity screening : Use COX-1/COX-2 inhibition assays (IC values) and molecular docking (AutoDock Vina) to prioritize candidates .
Reproducibility : Document reaction conditions (solvent, catalyst loading) in Supporting Information per IUPAC guidelines .
Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Tools :
- QSAR models : Use partial least squares (PLS) regression with descriptors like Hammett constants (σ) and FMO energies.
- Machine learning : Train Random Forest models on datasets with >50 compounds (e.g., IC, logP) .
Q. Data and Compliance
Q. How to ensure ethical and reproducible reporting of this compound research?
- Guidelines :
- Primary data : Deposit crystallographic data in the Cambridge Structural Database (CSD) .
- Ethical compliance : Declare synthetic hazards (e.g., chlorinated waste protocols) and obtain institutional approval for biological testing .
Properties
IUPAC Name |
3-chloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWYHNOFSKJKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460767 | |
Record name | 3-Chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-95-2 | |
Record name | 3-Chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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